REACTION_CXSMILES
|
S1C=CC=C1[Cl:6].[CH3:7][O:8][CH2:9][CH2:10][N:11]1[C:19]([C:20]([OH:22])=O)=[C:18]2[C:13]([CH:14]=[CH:15][CH:16]=[CH:17]2)=[N:12]1>C1(C)C=CC=CC=1>[CH3:7][O:8][CH2:9][CH2:10][N:11]1[C:19]([C:20]([Cl:6])=[O:22])=[C:18]2[C:13]([CH:14]=[CH:15][CH:16]=[CH:17]2)=[N:12]1
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
COCCN1N=C2C=CC=CC2=C1C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COCCN1N=C2C=CC=CC2=C1C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |